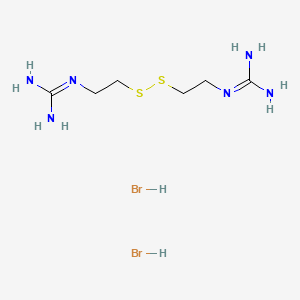
Guanylcystamine hydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Guanylcystamine hydrobromide is a biochemical compound with the molecular formula C6H18Br2N6S2This compound is recognized for its potential therapeutic applications and is primarily used in scientific research .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of guanylcystamine hydrobromide involves the reaction of guanidine with cystamine. The reaction typically occurs in the presence of hydrobromic acid, which facilitates the formation of the hydrobromide salt. The reaction conditions often include controlled temperature and pH to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistent quality and yield. The reaction is monitored closely to maintain optimal conditions, and the product is purified through crystallization or other suitable methods .
Analyse Des Réactions Chimiques
Types of Reactions
Guanylcystamine hydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfide bonds.
Reduction: Reduction reactions can break the disulfide bonds, converting the compound back to its thiol form.
Substitution: The compound can participate in nucleophilic substitution reactions, where the bromide ions are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are often used.
Substitution: Nucleophiles like thiols and amines can be used under mild conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Formation of disulfide-linked dimers.
Reduction: Thiol-containing monomers.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Guanylcystamine hydrobromide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in studies related to protein folding and disulfide bond formation.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized as an antistatic agent, dispersing agent, and emulsifying agent in various industrial applications
Mécanisme D'action
The mechanism of action of guanylcystamine hydrobromide involves its interaction with molecular targets such as enzymes and proteins. The compound can modulate the activity of these targets by forming disulfide bonds, which can alter their structure and function. This modulation can lead to various biological effects, including changes in cellular signaling pathways and metabolic processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Guanidine hydrochloride
- Cystamine dihydrochloride
- Dithiothreitol (DTT)
- Tris(2-carboxyethyl)phosphine (TCEP)
Uniqueness
Guanylcystamine hydrobromide is unique due to its dual functionality as both a guanidine and a disulfide-containing compound. This dual functionality allows it to participate in a wide range of chemical reactions and biological processes, making it a versatile tool in scientific research .
Propriétés
Numéro CAS |
15086-17-6 |
|---|---|
Formule moléculaire |
C6H18Br2N6S2 |
Poids moléculaire |
398.2 g/mol |
Nom IUPAC |
2-[2-[2-(diaminomethylideneamino)ethyldisulfanyl]ethyl]guanidine;dihydrobromide |
InChI |
InChI=1S/C6H16N6S2.2BrH/c7-5(8)11-1-3-13-14-4-2-12-6(9)10;;/h1-4H2,(H4,7,8,11)(H4,9,10,12);2*1H |
Clé InChI |
ODTQCJHEOJUYMX-UHFFFAOYSA-N |
SMILES canonique |
C(CSSCCN=C(N)N)N=C(N)N.Br.Br |
Numéros CAS associés |
1072-13-5 (Parent) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



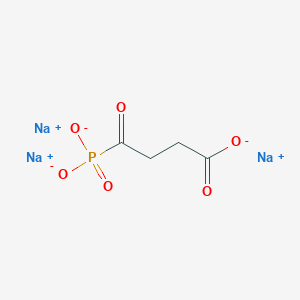

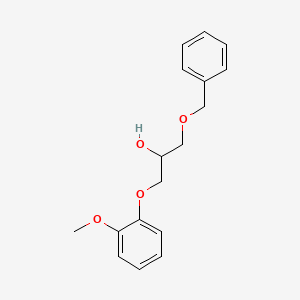
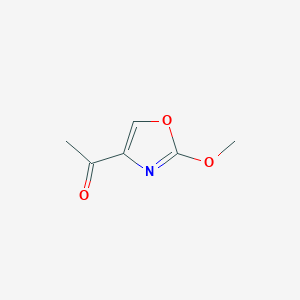

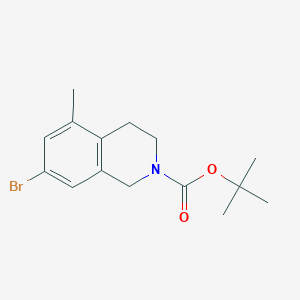
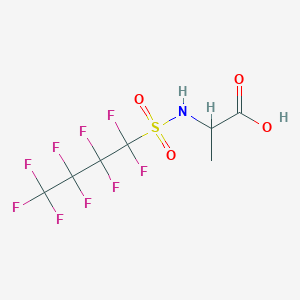
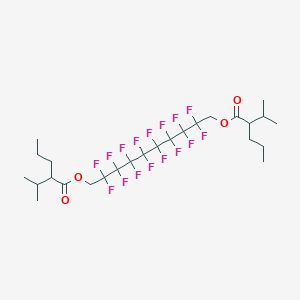
![(5-(4,4-Bis(2-ethylhexyl)-2-(trimethylstannyl)-4H-indeno[1,2-b]thiophen-6-yl)thiophen-2-yl)trimethylstannane](/img/structure/B12850603.png)
![2-Bromo-1-[chloro(4-fluorophenyl)methyl]-4-(trifluoromethyl)benzene](/img/structure/B12850606.png)



